Mipsagargin

Description

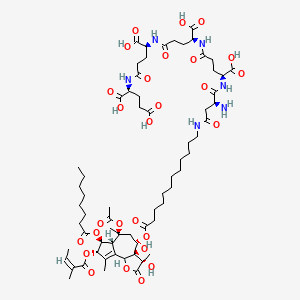

Mipsagargin is a soluble, thapsigargin prodrug containing the cytotoxic analog of thapsigargin, 8-O-(12Aminododecanoyl)-8-O debutanoylthapsigargin (12-ADT) linked, via a carboxyl group, to the targeting peptide containing aspartic acid with potential antineoplastic activity. Upon intravenous administration, mipsagargin targets prostate specific membrane antigen (PSMA), a type II membrane carboxypeptidase, which is overexpressed in prostate cancer cells and in the neovasculature of most solid tumors but not in normal blood vessels. Mipsagargin is subsequently converted, through hydrolysis, into the active cytotoxic analog of thapsigargin 12-ADT-Asp. 12-ADT binds to and blocks the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) pump, thereby increasing the concentration of cytosolic calcium which leads to an induction of apoptosis. By preventing nutrient supply to tumor cells, G-202 may be able to inhibit tumor growth. Compared to thapsigargin alone, thapsigargin prodrug G-202 is able to achieve higher concentrations of the active agents at the tumor site while avoiding systemic toxicity.

MIPSAGARGIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Properties

IUPAC Name |

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYNTAIBQVNPIH-ODMLWHIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H100N6O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245732-48-2 | |

| Record name | Mipsagargin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245732482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mipsagargin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIPSAGARGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q032I35QMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mipsagargin mechanism of action in prostate cancer cells

An In-depth Technical Guide to the Mechanism of Mipsagargin in Prostate Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mipsagargin (G-202) is a first-in-class, targeted prodrug engineered for the treatment of prostate cancer and other solid tumors expressing Prostate-Specific Membrane Antigen (PSMA).[1][2] It is a derivative of thapsigargin, a potent, non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[3][4] By coupling a thapsigargin analog to a PSMA-specific peptide substrate, mipsagargin remains inert in circulation, minimizing systemic toxicity.[5][6] Upon reaching the tumor microenvironment, the peptide mask is cleaved by the enzymatic activity of PSMA, which is highly expressed on the surface of prostate cancer cells and tumor neovasculature.[5][7] This site-specific activation releases the cytotoxic payload, which disrupts intracellular calcium homeostasis, induces profound endoplasmic reticulum (ER) stress, and triggers apoptotic cell death.[4][5] This document provides a detailed overview of the molecular mechanism of action of mipsagargin, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key signaling pathways.

Mipsagargin: Prodrug Design and Activation

Mipsagargin is a novel agent consisting of a potent thapsigargin analog, 8-O-(12-aminododecanoyl)-8-O-debutanoyl thapsigargin (12ADT), linked to a peptide sequence that acts as a substrate for PSMA.[4][5] The parent compound, thapsigargin, is a sesquiterpene lactone that irreversibly inhibits SERCA pumps, but its clinical use is precluded by its high systemic toxicity.[3][8] The prodrug strategy overcomes this limitation.

The key features of its design are:

-

Targeted Delivery: The peptide component directs the drug to PSMA-expressing cells. PSMA is a transmembrane carboxypeptidase significantly upregulated in prostate cancer and the neovasculature of many solid tumors, while its expression in normal tissues is limited.[5][7]

-

Site-Specific Activation: The prodrug is inactive until the peptide mask is hydrolyzed by PSMA's enzymatic activity.[1][4] This cleavage releases the active cytotoxic agent, 12ADT-Asp, directly at the tumor site.[5]

-

Enhanced Solubility and Safety: Conjugation to the peptide increases the water solubility of the lipophilic thapsigargin analog, making it suitable for intravenous administration and preventing it from penetrating cells non-specifically.[3][5]

Caption: Mipsagargin prodrug activation by PSMA at the cell surface.

Core Mechanism: SERCA Inhibition and Calcium Dysregulation

The active moiety of mipsagargin, 12ADT, potently inhibits all isoforms of the SERCA pump, a critical protein located in the membrane of the endoplasmic reticulum.[3][4] The primary function of SERCA is to pump cytosolic Ca²⁺ into the ER lumen, maintaining a low cytosolic calcium concentration and a high ER calcium store.

Inhibition of SERCA by 12ADT leads to two major consequences:

-

Depletion of ER Calcium Stores: The continuous leak of Ca²⁺ from the ER cannot be counteracted by the inhibited SERCA pumps, leading to a rapid depletion of ER calcium.[4]

-

Elevation of Cytosolic Calcium: The unopposed leak of Ca²⁺ from the ER, combined with the opening of plasma membrane calcium channels, results in a sustained and toxic elevation of cytosolic Ca²⁺ levels.[4][8]

This disruption of calcium homeostasis is the central event that initiates downstream stress and death signaling cascades.[3]

Downstream Signaling: ER Stress and Apoptosis

The severe disruption of ER function and calcium levels triggers a multi-faceted cellular response culminating in apoptosis.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The depletion of ER calcium stores disrupts the function of calcium-dependent chaperones, leading to the accumulation of unfolded or misfolded proteins in the ER—a condition known as ER stress.[4][9] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring proteostasis.[10] However, prolonged and severe ER stress, as induced by SERCA inhibition, overwhelms the adaptive capacity of the UPR and switches its output from pro-survival to pro-apoptotic.[4]

Calcium-Mediated Apoptotic Pathway

The sustained high levels of cytosolic Ca²⁺ directly activate a cascade of pro-apoptotic proteins:

-

Calmodulin/Calcineurin/Calpain Activation: Elevated Ca²⁺ activates calmodulin and the phosphatase calcineurin. It also activates calpains, a family of calcium-dependent proteases.[3][11]

-

Mitochondrial Permeability Transition Pore (MPTP) Opening: The signaling cascade, involving the pro-apoptotic protein BAD, leads to the opening of the MPTP in the mitochondrial membrane.[3][12]

-

Cytochrome C Release and Caspase Activation: MPTP opening dissipates the mitochondrial membrane potential and allows the release of cytochrome C into the cytoplasm.[3][11] Cytochrome C then binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis.[13]

-

DNA Fragmentation: The process also activates calcium-dependent endonucleases that translocate to the nucleus and cleave genomic DNA, an irreversible step in apoptotic cell death.[3][4]

Caption: Downstream apoptotic signaling pathway induced by mipsagargin.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of mipsagargin and its parent compounds.

Table 1: In Vitro Potency of Thapsigargin Analogs

| Compound | Target | Metric | Value | Cell Line/System | Reference |

|---|---|---|---|---|---|

| Thapsigargin | SERCA 2b | IC₅₀ | ~10 nM | Mammalian Cells | [3][11] |

| Thapsigargin | Apoptosis | Effective Conc. | 50-100 nM | Prostate Cancer Cells | [3][12] |

| 12-ADT | Cell Killing | EC₅₀ | <100 nM | N/A | [3][11] |

| Mipsagargin | Cell Viability | IC₅₀ | 191 nM | LNCaP (PSMA+) | [1] |

| Mipsagargin | Cell Viability | IC₅₀ | 5351 nM | TSU (PSMA-) |[1] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Study Type | Animal Model | Dosing Regimen | Key Finding | Reference |

|---|---|---|---|---|

| Xenograft | LNCaP Tumors (Mice) | 56 mg/kg/day for 3 days | ~50% average tumor regression | [1] |

| Xenograft | LNCaP Tumors (Mice) | 56 mg/kg (2x daily, 49 days) | >50% tumor regression | [1] |

| Pharmacokinetics | BALB/c Mice | 67 mg/kg (IV) | Half-life of 4.9 hours |[1] |

Table 3: Clinical Trial Dosing

| Trial Phase | Patient Population | Recommended Phase II Dose (RP2D) | Cycle Length | Reference |

|---|---|---|---|---|

| Phase I | Advanced Solid Tumors | 40 mg/m² (Day 1), 66.8 mg/m² (Days 2 & 3) | 28 days | [4][10] |

| Phase II | Newly Diagnosed Prostate Cancer | Intravenous infusion on first 3 consecutive days | 28 days |[14] |

Experimental Protocols

In Vitro Cell Viability Assay

-

Objective: To determine the IC₅₀ of mipsagargin in PSMA-positive and PSMA-negative prostate cancer cell lines.

-

Cell Lines: LNCaP (PSMA-positive) and TSU or PC3 (PSMA-negative) human prostate cancer cells.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Mipsagargin is serially diluted in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10,000 nM).

-

The medium in the wells is replaced with the drug-containing medium, and cells are incubated for a prolonged period (e.g., 72 hours) to allow for apoptosis to occur.

-

Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay. The absorbance is read on a microplate reader.

-

Data is normalized to untreated control wells, and the IC₅₀ value is calculated using non-linear regression analysis.[13]

-

Xenograft Tumor Growth Inhibition Study

-

Objective: To evaluate the anti-tumor efficacy of mipsagargin in an in vivo model.

-

Animal Model: Male athymic nude mice (4-6 weeks old).

-

Methodology:

-

LNCaP cells (e.g., 2 x 10⁶) are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Mice are randomized into treatment and control groups.

-

Mipsagargin is administered intravenously according to the specified regimen (e.g., 56 mg/kg/day for 3 consecutive days). The control group receives a vehicle solution.[1]

-

Tumor volumes and body weights are measured 2-3 times per week.

-

The study is concluded when tumors in the control group reach a predetermined size or after a specified duration (e.g., 30-60 days). Efficacy is determined by comparing tumor growth inhibition between the treated and control groups.

-

Apoptosis Detection by Flow Cytometry

-

Objective: To quantify the induction of apoptosis in prostate cancer cells following treatment with thapsigargin or activated mipsagargin.

-

Methodology:

-

PC3 or LNCaP cells are treated with the test compound (e.g., 100 nM thapsigargin) for 24 or 48 hours.[13]

-

Both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

The percentage of apoptotic cells in treated samples is compared to untreated controls.[13]

-

Conclusion

Mipsagargin represents a highly innovative and rational approach to cancer therapy, leveraging a specific enzymatic biomarker on prostate cancer cells to unleash a potent cytotoxic mechanism. Its action is centered on the irreversible inhibition of the SERCA pump, leading to catastrophic calcium dysregulation, overwhelming ER stress, and the activation of a robust apoptotic program. The prodrug design successfully confines this potent activity to the tumor site, providing a therapeutic window for an otherwise systemically toxic agent. The data gathered from preclinical and clinical studies underscore the potential of this targeted strategy for patients with PSMA-expressing malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inspyr begins Phase II trial of mipsagargin to treat prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Mipsagargin: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mipsagargin: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics | MDPI [mdpi.com]

- 9. Endoplasmic reticulum stress, autophagic and apoptotic cell death, and immune activation by a natural triterpenoid in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. researchgate.net [researchgate.net]

- 13. Thapsigargin induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inspyr Announces The Initiation Of A Phase 2 Clinical Trial Of Mipsagargin For Newly Diagnosed Prostate Cancer Patients - BioSpace [biospace.com]

An In-depth Technical Guide to Thapsigargin Prodrugs for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thapsigargin and the development of its prodrugs as a targeted strategy for cancer therapy. It delves into the core mechanism of action, prodrug design principles, quantitative efficacy and toxicity data, detailed experimental methodologies, and the clinical landscape of this promising, yet challenging, class of anti-cancer agents.

Introduction: The Double-Edged Sword of Thapsigargin

Thapsigargin (TG) is a sesquiterpene lactone extracted from the Mediterranean plant Thapsia garganica.[1][2] It is a potent cytotoxin that induces apoptosis, or programmed cell death, in a manner independent of the cell's proliferation status.[2] This makes it an attractive candidate for treating slow-growing cancers, such as prostate cancer, which are often resistant to standard chemotherapies that target rapidly dividing cells.[2]

The primary mechanism of TG is the highly potent and specific inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) family of pumps.[1][3][4] These pumps are essential for maintaining the steep calcium ion (Ca2+) gradient between the cytosol and the endoplasmic reticulum (ER). By irreversibly blocking SERCA, thapsigargin causes a depletion of ER Ca2+ stores and a sustained elevation of cytosolic Ca2+, which triggers a cascade of events leading to ER stress and ultimately, apoptosis.[3][5]

However, this powerful cell-killing ability is not specific to cancer cells. Thapsigargin is toxic to all cell types, presenting a significant hurdle for its systemic use as a cancer therapeutic due to a complete lack of a therapeutic index.[6][7] To overcome this indiscriminate cytotoxicity, researchers have developed a prodrug strategy. This approach involves chemically modifying a thapsigargin analog with a "masking" peptide, rendering it inactive and water-soluble.[7][8] The key to this strategy is designing the peptide to be a specific substrate for an enzyme that is highly expressed in the tumor microenvironment, such as Prostate-Specific Membrane Antigen (PSMA).[3][9] This ensures that the cytotoxic payload is only released and activated at the intended site of action, sparing healthy tissues.

Mechanism of Action: From SERCA Inhibition to Apoptosis

Thapsigargin's journey to inducing cell death is a well-defined signaling cascade initiated by the disruption of calcium homeostasis.

-

SERCA Pump Inhibition : Thapsigargin binds with sub-nanomolar affinity to all isoforms of the SERCA pump, locking it in a conformation that prevents Ca2+ transport from the cytosol into the ER.[4][10]

-

ER Calcium Depletion : The inhibition of SERCA leads to the progressive depletion of Ca2+ from the ER lumen.[5]

-

Cytosolic Calcium Elevation : Concurrently, cytosolic Ca2+ levels rise and remain elevated. This disruption of the cell's finely tuned calcium signaling affects numerous cellular processes.[3]

-

ER Stress and the Unfolded Protein Response (UPR) : The ER requires a high Ca2+ concentration for the proper folding of proteins. Depletion of ER Ca2+ disrupts this process, leading to an accumulation of misfolded proteins, a condition known as ER stress.[5][11] The cell activates the Unfolded Protein Response (UPR) to cope with this stress.

-

Apoptosis Induction : If the ER stress is severe and prolonged, the UPR shifts from a pro-survival to a pro-apoptotic response. This involves the activation of stress-related signaling pathways, including the JNK pathway, and the release of apoptotic factors from the mitochondria, culminating in cell death.[12][13]

Caption: Thapsigargin-induced apoptosis signaling pathway.

Prodrug Design and Activation Strategy

The core principle of the thapsigargin prodrug strategy is to create a non-toxic carrier molecule that selectively delivers and releases the active cytotoxic agent within the tumor microenvironment.

Components of a Thapsigargin Prodrug:

-

Cytotoxic Moiety : An analog of thapsigargin, such as (8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin) or "12ADT", is used. This modification provides a chemical handle for attaching the targeting peptide without compromising its ability to inhibit SERCA once released.[6][7]

-

Linker : A linker molecule connects the thapsigargin analog to the masking peptide.

-

Masking Peptide : This is a short peptide sequence specifically designed to be a substrate for a tumor-associated enzyme. The peptide renders the entire prodrug molecule water-soluble and too large to enter cells, thus masking its toxicity.[14]

Enzyme Targets for Activation:

-

Prostate-Specific Membrane Antigen (PSMA) : A carboxypeptidase that is highly expressed on the surface of prostate cancer cells and, crucially, on the endothelial cells of new blood vessels (neovasculature) that feed a wide variety of solid tumors.[6][9] This makes it an excellent target for broad-spectrum anti-cancer therapy. The most clinically advanced prodrug, Mipsagargin (G-202) , targets PSMA.[9][15]

-

Prostate-Specific Antigen (PSA) : A protease with chymotrypsin-like activity that is secreted by prostate cancer cells, leading to high concentrations within the tumor.[14][16]

-

Human Kallikrein 2 (hK2) : Another protease with activity similar to PSA, also found in the prostate cancer environment.[8]

Caption: Logical workflow of thapsigargin prodrug activation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of thapsigargin prodrugs.

Table 1: In Vitro Efficacy of Thapsigargin Prodrugs

| Compound | Cell Line | Target Expression | Assay | IC50 / GI50 | Reference(s) |

| Thapsigargin | NCI-60 Panel | N/A | Growth Inhibition | ~0.1 nM | [6][7] |

| Mipsagargin (G-202) | LNCaP | PSMA-Positive | Cytotoxicity | 5.3 µM (Prodrug) | [15] |

| Mipsagargin (G-202) | TSU | PSMA-Negative | Cytotoxicity | 191 nM (Prodrug) | [15] |

| PSA-Activated Prodrug | LNCaP | PSA-Positive | Cytotoxicity | ~1 µM (Prodrug) | [14] |

| PSA-Activated Prodrug | HCT-116 | PSA-Negative | Cytotoxicity | >100 µM (Prodrug) | [14] |

Note: The reported IC50 for Mipsagargin against TSU cells appears counterintuitive but is cited directly. The high potency may be due to non-specific uptake or degradation over long incubation times. The key finding is the differential activity.

Table 2: In Vivo Efficacy in Xenograft Models

| Prodrug | Tumor Model | Dosing Regimen | Outcome | Reference(s) |

| Mipsagargin (G-202) | LNCaP (Prostate) | 56 mg/kg/day, IV, 3 days | ~50% tumor regression | [15] |

| Mipsagargin (G-202) | MCF-7 (Breast) | 56 mg/kg, IV, 2 doses | >90% to complete tumor regression | [7] |

| Mipsagargin (G-202) | CWR22RH (Prostate) | 56 mg/kg/day, IV, 3 days | Tumor regression & growth delay | [7] |

| PSA-Activated Prodrug | LNCaP (Prostate) | Continuous subcutaneous | Complete growth inhibition | [14] |

| PSA-Activated Prodrug | SN12C (Renal) | Continuous subcutaneous | No effect | [14] |

Table 3: Pharmacokinetics and Toxicity

| Compound | Species | Dose | Cmax | t1/2 | Toxicity Metric | Reference(s) |

| Thapsigargin | Mouse | N/A | N/A | N/A | LD100 = 0.2 mg/kg | [7] |

| Mipsagargin (G-202) | Mouse | 56 mg/kg, IV | ~800 µM | ~5 hours | Well-tolerated | [6][7] |

| Mipsagargin (G-202) | Human (Phase I) | 40 mg/m² | N/A | N/A | MTD established | [9][17] |

| PSA-Activated Prodrug | Mouse | 7 mg/kg, IV | 15.4 µM | ~2.8 hours | No substantial host toxicity | [14] |

Experimental Methodologies

This section outlines the typical protocols used in the research and development of thapsigargin prodrugs.

Prodrug Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for preparing the peptide portion of the prodrugs.[8]

-

Peptide Assembly : The peptide sequence is assembled on a solid resin support, starting from the C-terminal amino acid.

-

Analog Preparation : Thapsigargin is chemically modified, typically by selective hydrolysis of the O-8 ester group followed by re-esterification with a linker containing a terminal amino group (e.g., 12-aminododecanoic acid) to create the 12ADT analog.[18]

-

Conjugation : The completed peptide, while still on the resin, is conjugated to the thapsigargin analog (12ADT).

-

Cleavage and Purification : The final prodrug is cleaved from the resin support using an acid, such as trifluoroacetic acid (TFA).

-

Purification : The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : The final product's identity and purity are confirmed using mass spectrometry and NMR spectroscopy.[16]

In Vitro Assays

-

Enzyme Cleavage Assay :

-

Incubate the prodrug with the target enzyme (e.g., purified PSMA or PSA) in a suitable buffer.

-

Collect samples at various time points.

-

Analyze the samples by LC/MS to monitor the disappearance of the parent prodrug and the appearance of the cleaved, active drug.[14]

-

-

Cell Viability/Cytotoxicity Assay (e.g., CCK-8 or MTT) :

-

Plate cancer cells (both target-positive and target-negative lines) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the prodrug, active drug, or vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the viability reagent (e.g., CCK-8) and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader to determine the percentage of viable cells relative to the control.

-

Calculate IC50 values from the dose-response curves.[13]

-

-

Apoptosis Assay (Flow Cytometry) :

-

Treat cells with the compound of interest as in the viability assay.

-

Harvest the cells and wash with PBS.

-

Stain the cells with Annexin V (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis/necrosis).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[13]

-

In Vivo Xenograft Studies

-

Cell Implantation : Subcutaneously inject human cancer cells (e.g., LNCaP or MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization : Randomize the animals into treatment groups (e.g., vehicle control, prodrug).

-

Treatment Administration : Administer the prodrug via the desired route (typically intravenous or subcutaneous) according to the planned dosing schedule.

-

Monitoring : Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) regularly (e.g., 2-3 times per week).

-

Endpoint : Continue the study until tumors in the control group reach a predetermined maximum size, at which point all animals are euthanized and tumors are excised for further analysis.[7][14]

Caption: General experimental workflow for thapsigargin prodrugs.

Clinical Development and Future Outlook

Mipsagargin (G-202) is the only thapsigargin prodrug to have advanced significantly through clinical trials. It has been evaluated in Phase I and II studies for advanced solid tumors, including hepatocellular carcinoma, glioblastoma, prostate cancer, and renal cell carcinoma.[17][19][20]

The Phase I dose-escalation study established a maximum tolerated dose and a recommended Phase II dosing regimen.[9][17] Subsequent Phase II trials showed some signs of clinical activity, including disease stabilization in some patients with liver cancer.[16] However, the overall results have been mixed, and as of late 2024, there are no active or recruiting clinical trials for mipsagargin or other thapsigargin prodrugs.[12][21]

Challenges and Future Directions:

-

Toxicity : While the prodrug approach significantly reduces systemic toxicity, side effects have still been observed in clinical trials, which may limit dosing.[12][21]

-

Heterogeneity of Target Expression : The expression of enzymes like PSMA can vary between patients and even within a single tumor, potentially leading to inconsistent prodrug activation and the development of resistance.

-

Pharmacokinetics : Achieving optimal drug concentration and exposure time at the tumor site remains a critical challenge.

Despite the current pause in clinical development, the thapsigargin prodrug concept remains a powerful and innovative strategy for targeted cancer therapy. Future research may focus on:

-

Developing prodrugs with improved pharmacokinetic properties.

-

Identifying novel, more specific tumor-associated enzyme targets.

-

Combining thapsigargin prodrugs with other therapies, such as immunotherapy or anti-angiogenic agents, to achieve synergistic effects.

Conclusion

Thapsigargin is a uniquely potent cytotoxin whose clinical utility is unlocked through a sophisticated prodrug strategy. By leveraging tumor-specific enzymes to activate a dormant drug, this approach achieves targeted killing of cancer cells and the tumor neovasculature while mitigating the severe systemic toxicity of the parent compound. Although the journey of mipsagargin has highlighted the significant challenges in translating this concept to the clinic, the foundational science is sound. The in-depth understanding of its mechanism, the established methods for synthesis and evaluation, and the wealth of preclinical data provide a strong basis for the next generation of thapsigargin-based therapeutics. Continued innovation in prodrug design and target selection may yet realize the full potential of this powerful anti-cancer agent.

References

- 1. Thapsigargin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. agscientific.com [agscientific.com]

- 4. Thapsigargin inhibits the sarcoplasmic or endoplasmic reticulum Ca-ATPase family of calcium pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Preparation of Enzyme-Activated Thapsigargin Prodrugs by Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.stockpr.com [content.stockpr.com]

- 11. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thapsigargin and its prodrug derivatives: exploring novel approaches for targeted cancer therapy through calcium signaling disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostate-specific antigen-activated thapsigargin prodrug as targeted therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. mdpi.com [mdpi.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Efficacy, Safety and CNS Exposure of G-202 (Mipsagargin) in Patients With Recurrent or Progressive Glioblastoma [ctv.veeva.com]

- 20. Mipsagargin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 21. research.uees.edu.ec [research.uees.edu.ec]

Mipsagargin and SERCA Pump Inhibition: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mipsagargin is a novel prodrug that leverages the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA) to deliver a potent cytotoxin directly to tumor cells and their associated neovasculature. This targeted approach activates the therapeutic agent, a thapsigargin analog, at the site of malignancy, thereby minimizing systemic toxicity. The active compound induces rapid and irreversible inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, a critical regulator of intracellular calcium homeostasis. Disruption of SERCA function triggers a cascade of cellular events, commencing with the depletion of endoplasmic reticulum (ER) calcium stores and a subsequent rise in cytosolic calcium levels. This ionic imbalance instigates the Unfolded Protein Response (UPR) and ultimately culminates in apoptotic cell death. This technical guide provides an in-depth exploration of the mipsagargin-SERCA pump inhibition pathway, detailing the mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling networks involved.

Mipsagargin: From Prodrug to Active SERCA Inhibitor

Mipsagargin is a soluble thapsigargin prodrug designed for targeted cancer therapy.[1] It consists of a potent SERCA inhibitor, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide sequence that is specifically cleaved by PSMA.[1][2] PSMA is a type II membrane carboxypeptidase that is highly overexpressed on the surface of prostate cancer cells and within the neovasculature of most solid tumors, while its presence in normal tissues is limited.[1][3]

Upon intravenous administration, the intact, non-toxic mipsagargin circulates systemically.[1] In the tumor microenvironment where PSMA is present, the peptide moiety is hydrolyzed, releasing the active cytotoxic agent, 12-ADT-Asp.[1][4] This targeted activation allows for a high concentration of the active drug at the tumor site, thereby enhancing its therapeutic index and reducing off-target effects.[1]

The Core Mechanism: SERCA Pump Inhibition

The primary molecular target of the activated mipsagargin (12-ADT) is the SERCA pump, an essential intracellular protein responsible for maintaining calcium homeostasis. SERCA pumps actively transport calcium ions (Ca2+) from the cytosol into the lumen of the endoplasmic reticulum, a major intracellular calcium storage organelle.[5][6]

Thapsigargin and its analogs, including 12-ADT, are highly potent and specific inhibitors of SERCA.[5][7] They bind to the transmembrane domain of the pump, locking it in a conformation that prevents Ca2+ transport.[2][6] This inhibition is essentially irreversible and occurs rapidly, within seconds to minutes of cellular exposure.[8][9]

The immediate consequence of SERCA pump inhibition is a dramatic disruption of intracellular calcium gradients. The continuous passive leakage of Ca2+ from the ER is no longer counteracted by active pumping, leading to a rapid depletion of ER calcium stores and a sustained elevation of cytosolic Ca2+ levels.[2][5][8] This disruption of calcium homeostasis is the central event that triggers the downstream signaling pathways leading to cell death.

Quantitative Data on SERCA Inhibition and Cytotoxicity

| Compound | Target | IC50 / EC50 | Cell Line / System | Reference |

| Thapsigargin | SERCA 2b Pump | ~10 nM | Mammalian Cells | |

| Thapsigargin | Cell Killing | 50-100 nM (24-48h) | Prostate Cancer Cells | |

| 12-ADT | Cell Killing | <100 nM | - | |

| Mipsagargin | Cell Killing | 191 nM | PSMA-negative TSU cells | |

| Mipsagargin | Cell Killing | 5351 nM | PSMA-positive LNCaP cells |

Downstream Signaling Pathways

The sustained elevation of cytosolic calcium and depletion of ER calcium triggers two major interconnected signaling pathways: the Unfolded Protein Response (UPR) and the intrinsic apoptotic pathway.

The Unfolded Protein Response (UPR)

The ER is the primary site of protein folding and modification. The proper functioning of ER-resident chaperones involved in this process is highly dependent on the high luminal Ca2+ concentration.[9][10] Depletion of ER calcium disrupts protein folding, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[10]

To cope with ER stress, cells activate the UPR, a complex signaling network aimed at restoring ER homeostasis.[9][10] The UPR is initiated by three ER-resident transmembrane sensor proteins:

-

IRE1 (Inositol-requiring enzyme 1): Upon ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. However, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, such as CHOP (C/EBP homologous protein).[8]

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery.

If the ER stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic response. A key mediator of this switch is the transcription factor CHOP, which is strongly induced by all three branches of the UPR. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.

Figure 1. Simplified diagram of the Unfolded Protein Response pathway initiated by mipsagargin.

Intrinsic Apoptosis Pathway

The elevated cytosolic Ca2+ concentration also directly initiates a calmodulin/calcineurin/calpain-dependent signaling cascade that leads to apoptosis.

Key events in this pathway include:

-

Mitochondrial Ca2+ Overload: The increased cytosolic Ca2+ is taken up by mitochondria, leading to mitochondrial stress.

-

Opening of the Mitochondrial Permeability Transition Pore (MPTP): This leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm.

-

Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which cleaves a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.[8]

-

Calpain Activation: Elevated cytosolic Ca2+ also activates calpains, a family of calcium-dependent proteases. Calpains can contribute to apoptosis by cleaving caspases and other cellular proteins.[8]

Figure 2. Overview of the intrinsic apoptosis pathway triggered by SERCA pump inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mipsagargin-SERCA pump inhibition pathway.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

Principle: Fura-2 AM is a ratiometric fluorescent dye that, once inside the cell, is cleaved by esterases to its active form, Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from ~380 nm in the Ca2+-free form to ~340 nm when bound to Ca2+. The ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is directly proportional to the intracellular Ca2+ concentration.

Protocol:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

Dye Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting emission at 510 nm.

-

Add mipsagargin or another stimulus to the perfusion buffer and record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Calibration: At the end of each experiment, calibrate the Fura-2 signal by first adding a Ca2+ ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular Ca2+ to obtain the maximum fluorescence ratio (Rmax), followed by the addition of a Ca2+ chelator (e.g., 10 mM EGTA) to obtain the minimum fluorescence ratio (Rmin). Intracellular Ca2+ concentration can then be calculated using the Grynkiewicz equation.

Western Blot Analysis of UPR Markers

Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol is designed to assess the activation of the UPR by measuring the protein levels of key markers such as BiP (also known as GRP78), CHOP, and the phosphorylation of eIF2α.

Protocol:

-

Cell Lysis:

-

Treat cells with mipsagargin for the desired time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BiP, CHOP, phospho-eIF2α, and total eIF2α overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Apoptosis Assay using Annexin V and Propidium Iodide Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS in the presence of Ca2+ and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Collection:

-

Treat cells with mipsagargin to induce apoptosis.

-

Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

References

- 1. brainvta.tech [brainvta.tech]

- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]

- 4. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]

Mipsagargin (G-202): A Technical Guide on its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipsagargin, also known as G-202, is a novel prodrug of a thapsigargin analog with potential as a targeted anti-cancer agent.[1][2] Its design leverages the overexpression of Prostate-Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1][2] This technical guide provides an in-depth overview of Mipsagargin's molecular structure, its physicochemical and biological properties, and its mechanism of action. Detailed experimental protocols and visualizations of key pathways and workflows are also presented to support further research and development efforts.

Molecular Structure and Properties

Mipsagargin is a complex molecule consisting of a cytotoxic thapsigargin analog linked to a PSMA-targeting peptide.[2][3] This unique structure renders the molecule inactive until it reaches the tumor site, where it is cleaved by PSMA, releasing the active cytotoxic agent.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆₆H₁₀₀N₆O₂₇ | [5] |

| Molecular Weight | 1409.52 g/mol | [5] |

| CAS Number | 1245732-48-2 | [5] |

| IUPAC Name | (2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-7-(octanoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | [1] |

| XLogP3 | -0.4 | [6] |

Biological Properties

The biological activity of Mipsagargin is dependent on its activation by PSMA. The prodrug itself has significantly lower cytotoxicity compared to its active metabolite.

| Property | Value | Cell Line | Source |

| IC₅₀ (Mipsagargin) | 5351 nM | LNCaP (PSMA-producing) | [7] |

| IC₅₀ (Mipsagargin) | 191 nM | TSU (PSMA-nonproducing) | [7] |

| Half-life (in vivo) | 4.9 hours | BALB/c mice (67 mg/kg IV) | [7] |

Mechanism of Action and Signaling Pathway

Mipsagargin's mechanism of action involves a targeted activation process followed by the induction of apoptosis through the disruption of intracellular calcium homeostasis.[2]

-

Targeting and Activation : Mipsagargin circulates in the bloodstream as an inactive prodrug. Upon reaching the tumor microenvironment, the PSMA-targeting peptide moiety binds to PSMA, which is highly expressed on the surface of prostate cancer cells and tumor-associated endothelial cells.[2] PSMA, a carboxypeptidase, then cleaves the peptide linker, releasing the active cytotoxic analog of thapsigargin, 12-ADT-Asp.[3][8]

-

SERCA Pump Inhibition : The released 12-ADT-Asp enters the cell and potently inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[2] The SERCA pump is responsible for maintaining low cytosolic calcium levels by pumping calcium ions from the cytosol into the endoplasmic reticulum (ER).

-

Disruption of Calcium Homeostasis : Inhibition of the SERCA pump leads to a sustained increase in cytosolic calcium concentration due to the leakage of calcium from the ER and the inability to pump it back in.[2]

-

Induction of Apoptosis : The elevated cytosolic calcium levels trigger a cascade of events leading to programmed cell death (apoptosis).[2] This includes the activation of calcium-dependent signaling pathways and eventual activation of caspases, the executioners of apoptosis.

The signaling pathway from PSMA activation to apoptosis is illustrated in the diagram below.

Caption: Mipsagargin's mechanism of action from PSMA activation to apoptosis induction.

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of Mipsagargin.

In Vitro PSMA Cleavage Assay

This protocol provides a general framework for assessing the cleavage of Mipsagargin by PSMA in a cell-free environment.

Objective: To determine the rate and efficiency of Mipsagargin cleavage by purified PSMA enzyme.

Materials:

-

Mipsagargin (G-202)

-

Purified recombinant human PSMA enzyme

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

HPLC system with a suitable column (e.g., C18)

-

Mass spectrometer (for product confirmation)

Procedure:

-

Prepare a stock solution of Mipsagargin in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay buffer.

-

Prepare a working solution of purified PSMA in assay buffer.

-

Initiate the reaction by adding the PSMA enzyme to the Mipsagargin solution at 37°C.

-

At various time points, quench the reaction by adding a stop solution (e.g., trifluoroacetic acid).

-

Analyze the samples by HPLC to separate the uncleaved Mipsagargin from the cleaved product (12-ADT-Asp).

-

Quantify the amount of product formed at each time point by integrating the peak areas.

-

Confirm the identity of the cleavage product using mass spectrometry.

SERCA Pump Inhibition Assay

This protocol describes a method to quantify the inhibitory effect of the active metabolite of Mipsagargin on SERCA pump activity.

Objective: To determine the IC₅₀ value of 12-ADT-Asp for SERCA pump inhibition.

Materials:

-

12-ADT-Asp (active metabolite of Mipsagargin)

-

Microsomal preparations containing SERCA pumps (e.g., from skeletal muscle or cardiac tissue)

-

Assay buffer containing ATP, Mg²⁺, and Ca²⁺

-

Malachite green reagent for phosphate detection

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of 12-ADT-Asp in the assay buffer.

-

Pre-incubate the microsomal preparations with the different concentrations of 12-ADT-Asp for a defined period at 37°C.

-

Initiate the ATPase reaction by adding ATP to the mixture.

-

Allow the reaction to proceed for a specific time and then stop it by adding the malachite green reagent.

-

Measure the absorbance of the samples at a specific wavelength (e.g., 620-655 nm) to quantify the amount of inorganic phosphate released.[5]

-

Plot the percentage of SERCA activity against the logarithm of the 12-ADT-Asp concentration to determine the IC₅₀ value.

Intracellular Calcium Measurement and Apoptosis Assessment

This protocol outlines a method to measure changes in intracellular calcium levels and assess apoptosis in cells treated with Mipsagargin.

Objective: To correlate the increase in intracellular calcium with the induction of apoptosis following Mipsagargin treatment.

Materials:

-

PSMA-positive cancer cell line (e.g., LNCaP)

-

Mipsagargin (G-202)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

-

Fluorescence microscope or flow cytometer

Procedure:

-

Intracellular Calcium Measurement:

-

Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Treat the cells with Mipsagargin.

-

Monitor the changes in intracellular calcium concentration over time using a fluorescence microscope or a plate reader.

-

-

Apoptosis Assessment:

-

Treat the cells with Mipsagargin for various time points.

-

Stain the cells with Annexin V-FITC and PI according to the kit protocol.

-

Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Clinical Trial Workflow

Mipsagargin has been evaluated in Phase I and Phase II clinical trials for various advanced solid tumors.[9][10] The following diagram illustrates a typical workflow for such a clinical study.

Caption: A generalized workflow for a clinical trial of Mipsagargin.

Phase I and II Clinical Trial Observations

-

Phase I: A first-in-man Phase I trial in patients with refractory, advanced, or metastatic solid tumors established a recommended Phase II dosing regimen. Mipsagargin was administered by intravenous infusion on days 1, 2, and 3 of a 28-day cycle.[9][11]

-

Phase II: A Phase II study evaluated Mipsagargin in patients with advanced hepatocellular carcinoma who had progressed on sorafenib. The study showed that Mipsagargin was relatively well-tolerated and promoted prolonged disease stabilization.[8][10] Another Phase II trial investigated its efficacy in patients with recurrent or progressive glioblastoma.[12]

Conclusion

Mipsagargin represents a promising targeted therapy for PSMA-expressing cancers. Its innovative prodrug design allows for the selective delivery of a potent cytotoxic agent to the tumor site, minimizing systemic toxicity. The detailed information on its molecular structure, properties, and mechanism of action provided in this guide, along with the outlined experimental protocols, serves as a valuable resource for the scientific community to further explore and develop this and similar targeted cancer therapeutics.

References

- 1. Calcium, mitochondria and apoptosis studied by fluorescence measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measuring the Activity of the SERCA Using Thapsigargin as a Ca+ Ion Pump Inhibitor - UNT Digital Library [digital.library.unt.edu]

- 6. Mipsagargin | C66H100N6O27 | CID 24772106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ATCT-18: PHASE II STUDY OF MIPSAGARGIN (G-202), A PSMA-ACTIVATED PRODRUG TARGETING THE TUMOR ENDOTHELIUM, IN ADULT PATIENTS WITH RECURRENT OR PROGRESSIVE GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Prostate-Specific Membrane Antigen (PSMA) in the Activation of the Mipsagargin Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mipsagargin (G-202) is a novel, targeted prodrug that leverages the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA) for site-specific activation of a potent cytotoxic agent. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and key molecular pathways involved in the PSMA-mediated activation of Mipsagargin. Detailed experimental protocols, quantitative data, and visual representations of the underlying processes are presented to facilitate further research and development in this targeted oncological approach.

Introduction

Targeted cancer therapy aims to deliver cytotoxic agents specifically to tumor cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. Mipsagargin represents a sophisticated prodrug strategy designed to exploit the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA), a transmembrane carboxypeptidase that is highly overexpressed on the surface of prostate cancer cells and in the neovasculature of a wide range of solid tumors.[1][2]

Mipsagargin itself is a non-toxic entity. It comprises a potent analog of thapsigargin, 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a PSMA-specific peptide substrate.[3] This peptide acts as a protective mask, rendering the cytotoxic payload inert until it reaches the target site. Upon encountering PSMA, the enzyme cleaves the peptide, releasing the active drug, 12-ADT-Asp, which then exerts its cytotoxic effects.[3][4]

Mechanism of Activation and Action

The activation of Mipsagargin is a highly specific enzymatic process, followed by a well-defined intracellular signaling cascade leading to apoptosis.

PSMA-Mediated Cleavage

PSMA, also known as glutamate carboxypeptidase II (GCPII), functions as a hydrolase, cleaving terminal glutamate residues from various substrates.[5][6] The Mipsagargin prodrug, with its chemical name (8-O-(12-aminododecanoyl)-8-O-debutanoyl thapsigargin)-Asp-γ-Glu-γ-Glu-γ-GluGluOH, is engineered with a peptide sequence that is a substrate for PSMA's enzymatic activity.[4] In the tumor microenvironment where PSMA is expressed, the enzyme recognizes and sequentially hydrolyzes the masking peptide from the Mipsagargin molecule. This cleavage unmasks the active cytotoxic component, 12-ADT-Asp.[4]

References

- 1. Engineering a Prostate-Specific Membrane Antigen–Activated Tumor Endothelial Cell Prodrug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time-efficient HPLC Validation Methodology for the Qualitative Analysis of 68Ga PSMA-11 in Routine Clinical Usage under Isocratic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cancertargetedtechnology.com [cancertargetedtechnology.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Preclinical Profile of Mipsagargin: A PSMA-Activated Thapsigargin Prodrug for Solid Tumor Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mipsagargin (G-202) is a novel, first-in-class prodrug designed for targeted therapy of a broad range of solid tumors. This document provides a comprehensive overview of the preclinical studies that have elucidated its mechanism of action, efficacy, and safety profile. Mipsagargin's innovative design leverages the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the neovasculature of most solid tumors, to deliver a potent cytotoxic agent directly to the tumor microenvironment.[1][2] This targeted activation minimizes systemic toxicity, a common limitation of conventional chemotherapeutics.

Mipsagargin consists of a cytotoxic analog of thapsigargin, 8-O-(12-Aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide that acts as a substrate for PSMA.[1] The inactive prodrug circulates systemically until it reaches the tumor site, where PSMA cleaves the peptide, releasing the active 12-ADT-Asp.[1] The active drug then induces apoptosis by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3]

Mechanism of Action

Mipsagargin's therapeutic effect is initiated by its targeted activation and subsequent disruption of intracellular calcium homeostasis.

Prodrug Activation

The prodrug, Mipsagargin, is designed to be inert until it encounters PSMA, a type II membrane carboxypeptidase. PSMA is overexpressed in the neovasculature of a wide variety of solid tumors, including prostate, breast, renal, bladder, and liver cancers, but has limited expression in normal tissues.[4][5] This differential expression provides a therapeutic window for targeted drug delivery. Upon reaching the tumor microenvironment, the peptide moiety of Mipsagargin is hydrolyzed by PSMA, releasing the active cytotoxic agent, 12-ADT-Asp.[1]

SERCA Pump Inhibition and Apoptosis Induction

The active form of the drug, 12-ADT-Asp, is a potent inhibitor of the SERCA pump, which is responsible for maintaining high calcium concentrations within the endoplasmic reticulum (ER) by pumping calcium from the cytosol into the ER lumen. Inhibition of the SERCA pump leads to a depletion of ER calcium stores and a sustained increase in cytosolic calcium levels. This disruption of calcium homeostasis triggers a cascade of events leading to apoptosis, including:

-

ER Stress and the Unfolded Protein Response (UPR): The depletion of ER calcium disrupts protein folding, leading to the accumulation of unfolded proteins and activation of the UPR.[3][6]

-

Mitochondrial-Mediated Apoptosis: The sustained high cytosolic calcium levels lead to the opening of the mitochondrial permeability transition pore (MPTP).[7][8] This results in the release of cytochrome C into the cytoplasm, which in turn activates caspases and nucleases, ultimately leading to apoptotic cell death.[7][8] The signaling cascade involves calmodulin, calcineurin, and calpain, and is dependent on the pro-apoptotic protein BAD.[7][8]

Caption: Mipsagargin's mechanism of action from prodrug activation to apoptosis induction.

Preclinical Efficacy

The antitumor activity of Mipsagargin has been demonstrated in a variety of preclinical solid tumor models.

In Vitro Cytotoxicity

Mipsagargin displays potent cytotoxicity against PSMA-expressing cancer cell lines. The IC50 value for the PSMA-producing LNCaP cell line was significantly lower than that for the PSMA-nonproducing TSU cells, highlighting the targeted nature of the prodrug.[9]

| Cell Line | PSMA Expression | IC50 (nM) |

| LNCaP | Producing | 5351 |

| TSU | Non-producing | 191 |

| Table 1: In Vitro Cytotoxicity of Mipsagargin [9] |

In Vivo Efficacy in Xenograft Models

Mipsagargin has demonstrated significant tumor regression in various human tumor xenograft models in mice.

| Tumor Model | Animal Model | Dosing Regimen | Outcome |

| LNCaP (Prostate Cancer) | Intact Mice | 56 mg/kg/day, IV, for 3 consecutive days | ~50% average tumor regression over 30 days |

| MDA-PCa2b (Prostate Cancer) | Mice | Single 3-day course | Significant antitumor effects observed out to ≥30 days |

| CWR22R-H (Prostate Cancer) | Mice | Single 3-day course | Significant antitumor effects observed out to ≥30 days |

| MCF-7 (Breast Cancer) | Mice | 56 mg/kg, IV, 2 daily doses for 49 days | >50% tumor regression |

| MCF-7 (Breast Cancer) with Tasquinimod | Mice | Mipsagargin: 56 mg/kg, IV, 2 daily doses for 49 days; Tasquinimod: 10 mg/kg/day, oral | Stabilized tumor regression |

| Table 2: In Vivo Efficacy of Mipsagargin in Solid Tumor Xenograft Models [9] |

Preclinical studies indicated that a 3-day treatment regimen was superior to 1 or 2-day regimens in inducing tumor regression, while more extended treatment periods (5 or 10 days) were not more effective.[2][4]

Experimental Protocols

The following section outlines the general methodologies employed in the key preclinical studies of Mipsagargin.

Cell Lines and Culture

-

LNCaP, TSU, MDA-PCa2b, CWR22R-H, and MCF-7 human cancer cell lines were utilized.

-

Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Animal Models

-

Immunocompromised mice (e.g., BALB/c nude) were used for the establishment of human tumor xenografts.[9]

-

Animals were housed in a pathogen-free environment with ad libitum access to food and water.

-

All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

Xenograft Tumor Implantation and Monitoring

-

Cancer cells were harvested, washed, and resuspended in a suitable medium (e.g., Matrigel) for subcutaneous injection into the flanks of the mice.

-

Tumor growth was monitored regularly by caliper measurements of the length and width of the tumors.

-

Tumor volume was calculated using the formula: (length x width^2) / 2.

Caption: General experimental workflow for preclinical evaluation of Mipsagargin.

Drug Administration

-

Mipsagargin was formulated in a suitable vehicle for intravenous (IV) administration.

-

Dosing was based on the body weight of the animals.

Pharmacokinetics

-

In BALB/c mice, a single intravenous dose of 67 mg/kg of Mipsagargin resulted in a half-life of 4.9 hours.[9]

-

Preclinical studies in mice, rats, and monkeys showed that the active cleavage product, 12ADT-Asp, was virtually undetectable in plasma after dosing.[4]

Conclusion

The preclinical data for Mipsagargin strongly support its development as a targeted therapy for solid tumors. The innovative PSMA-activated prodrug design allows for the selective delivery of a potent cytotoxic agent to the tumor neovasculature, leading to significant tumor regression in various preclinical models. The well-defined mechanism of action, centered on the inhibition of the SERCA pump and subsequent induction of apoptosis, provides a solid rationale for its clinical investigation. The favorable pharmacokinetic profile, with minimal systemic exposure to the active drug, suggests a potential for reduced off-target toxicities compared to traditional chemotherapy. These promising preclinical findings have paved the way for clinical trials to evaluate the safety and efficacy of Mipsagargin in patients with advanced solid tumors.[2][4]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mipsagargin: The Beginning-Not the End-of Thapsigargin Prodrug-Based Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Disruption of Intracellular Calcium Homeostasis by Mipsagargin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mipsagargin is a novel prodrug designed for targeted cancer therapy, which leverages the disruption of intracellular calcium (Ca²⁺) homeostasis to induce apoptosis in tumor cells. As a derivative of thapsigargin, its active metabolite potently and irreversibly inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. This guide provides a comprehensive technical overview of Mipsagargin's mechanism of action, the ensuing cellular consequences, and relevant clinical data. It details the molecular pathways initiated by SERCA inhibition, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), and presents key quantitative data and experimental methodologies for researchers in the field.

Introduction to Mipsagargin: A Targeted Prodrug Approach

Mipsagargin (G-202) is a thapsigargin-based prodrug engineered for targeted delivery to the tumor microenvironment.[1] It consists of a cytotoxic analog of thapsigargin, 8-O-(12-Aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), linked to a peptide sequence that is a substrate for Prostate-Specific Membrane Antigen (PSMA).[2][3] PSMA is a protease highly expressed on the surface of prostate cancer cells and the neovasculature of a wide range of solid tumors, but not in normal blood vessels.[1][2] This targeted design allows for the systemic administration of the inert prodrug, which is then locally activated at the tumor site by PSMA-mediated cleavage of the masking peptide.[1][4] The released active moiety, 12-ADT-Asp, can then enter tumor cells and exert its cytotoxic effects, thereby minimizing systemic toxicity associated with the parent compound, thapsigargin.[2][3]

Mechanism of Action: SERCA Pump Inhibition

The primary molecular target of Mipsagargin's active form is the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[5][6] SERCA pumps are crucial for maintaining intracellular Ca²⁺ homeostasis by actively transporting Ca²⁺ ions from the cytosol into the lumen of the endoplasmic reticulum, a major intracellular Ca²⁺ storage organelle.[7][8][9]

The active metabolite of Mipsagargin binds to and irreversibly inhibits the SERCA pump.[3][5] This inhibition halts the reuptake of Ca²⁺ into the ER.[5][10] Coupled with the natural leakage of Ca²⁺ from the ER into the cytosol, this blockade leads to two critical disruptions in Ca²⁺ homeostasis:

-

Depletion of ER Ca²⁺ Stores: The inability to pump Ca²⁺ back into the ER leads to a rapid and sustained depletion of its luminal Ca²⁺ concentration.[11][12]

-

Elevation of Cytosolic Ca²⁺: The net efflux of Ca²⁺ from the ER results in a significant and prolonged increase in the cytosolic Ca²⁺ concentration.[5][11]

This fundamental disruption of Ca²⁺ gradients triggers a cascade of downstream cellular stress responses that ultimately converge on apoptosis.[8][9]

Cellular Consequences of SERCA Inhibition

The Mipsagargin-induced disruption of Ca²⁺ homeostasis initiates several interconnected signaling pathways, primarily ER stress and the Unfolded Protein Response (UPR), which drive the cell towards apoptosis.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The depletion of Ca²⁺ within the ER lumen disrupts the function of Ca²⁺-dependent chaperone proteins responsible for proper protein folding.[5][13] This leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[5][14] To cope with this stress, the cell activates the Unfolded Protein Response (UPR), a network of signaling pathways aimed at restoring ER homeostasis.[11][13] The UPR is mediated by three main sensor proteins:

-

IRE1 (Inositol-requiring enzyme 1): When activated, IRE1 initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.[13]

-

PERK (PKR-like ER kinase): PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which transiently attenuates global protein synthesis to reduce the load on the ER.[5] However, it selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[5]

-

ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates ER chaperones and other UPR-related genes.[14]

If the ER stress is severe and prolonged, as is the case with sustained SERCA inhibition by Mipsagargin, the UPR switches from a pro-survival to a pro-apoptotic response.[13] This involves the upregulation of pro-apoptotic factors like C/EBP homologous protein (CHOP) and the activation of c-Jun N-terminal kinase (JNK).[5]

Activation of Apoptotic Pathways

The sustained elevation of cytosolic Ca²⁺ and the activation of the pro-apoptotic UPR converge to trigger programmed cell death through multiple mechanisms:

-

Mitochondrial-Dependent Apoptosis: Elevated cytosolic Ca²⁺ leads to Ca²⁺ uptake by the mitochondria, which can trigger the opening of the mitochondrial permeability transition pore (mPTP).[15] This disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[11] Cytochrome c then activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[11]

-

Activation of Calpains: High cytosolic Ca²⁺ levels activate calpains, a family of Ca²⁺-dependent proteases, which can cleave and activate other pro-apoptotic proteins.[11]

-

ER-Stress Mediated Apoptosis: The UPR can directly activate apoptosis through several pathways, including the upregulation of CHOP, which can downregulate the anti-apoptotic protein Bcl-2 and promote the expression of pro-apoptotic proteins.[5] The IRE1 pathway can also activate apoptosis through its interaction with TRAF2, leading to the activation of JNK.[5] Furthermore, in some cell types, caspase-12, which is localized to the ER membrane, is specifically activated by ER stress.[5]

Quantitative Data